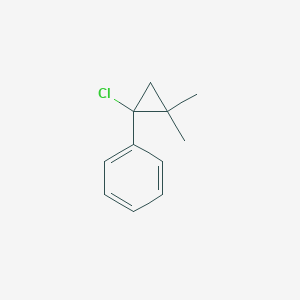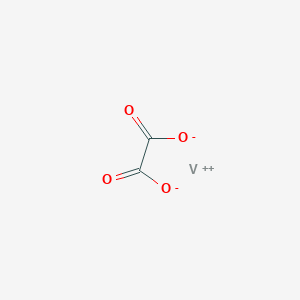
Improsulfan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Improsulfan: is a chemical compound with the molecular formula C8H19NO6S2 and a molecular weight of 289.37 g/mol . It is known for its antineoplastic properties and is related to busulfan, another alkylating agent . This compound is used primarily in the field of cancer treatment due to its ability to interfere with the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Improsulfan can be synthesized through the reaction of 3,3’-iminobis-1-propanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and results in the formation of this compound as a white crystalline solid .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product . The process may include additional purification steps such as recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Improsulfan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methanesulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Improsulfan has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups.
Biology: Studied for its effects on cellular processes and its potential as a tool for biochemical research.
Medicine: Primarily used in cancer research for its antineoplastic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Improsulfan exerts its effects through alkylation, a process where it forms covalent bonds with nucleophilic sites in DNA . This leads to the cross-linking of DNA strands, which interferes with DNA replication and transcription, ultimately resulting in cell death . The primary molecular targets are the guanine bases in DNA .
Comparison with Similar Compounds
Busulfan: Another alkylating agent with similar antineoplastic properties.
Cyclophosphamide: A widely used alkylating agent in cancer therapy.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Uniqueness of Improsulfan: this compound is unique due to its specific chemical structure, which allows it to form stable sulfonate esters. This property enhances its ability to alkylate DNA and makes it a potent antineoplastic agent .
Properties
CAS No. |
13425-98-4 |
|---|---|
Molecular Formula |
C8H19NO6S2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate |
InChI |
InChI=1S/C8H19NO6S2/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13/h9H,3-8H2,1-2H3 |
InChI Key |
DBIGHPPNXATHOF-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |
Color/Form |
Crystals |
melting_point |
115.5 °C 94-95 °C |
Key on ui other cas no. |
13425-98-4 3458-22-8 |
Related CAS |
32784-82-0 (tosylate) 3458-22-8 (hydrochloride) |
Synonyms |
3,3'-iminodi-1- propanol dimethanesulfonate 864 T alkylating agent 864 bis(3-mesyloxypropyl)amine dimesyloxydipropylamine tosylate improsan improsan hydrochloride improsan tosylate NSC-102627 NSC-140117 yoshi 864 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)




